molecular formula C17H20N2O2S2 B3311893 N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 946277-37-8

N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B3311893
CAS No.: 946277-37-8
M. Wt: 348.5 g/mol
InChI Key: GAEXYWGJSQCXHF-UHFFFAOYSA-N
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Description

N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a thioether-linked 2-oxo-2-phenylethyl group and an N-butyl acetamide side chain. Its structure combines a thiazole ring (a five-membered heterocycle with nitrogen and sulfur) with a ketone-functionalized phenyl group and a flexible alkylamide chain, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-butyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-2-3-9-18-16(21)10-14-11-22-17(19-14)23-12-15(20)13-7-5-4-6-8-13/h4-8,11H,2-3,9-10,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEXYWGJSQCXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Key Structural Features :
Compound Name/Class Core Structure Functional Groups Notable Substituents Evidence Source
Target Compound Thiazole - Thioether (S-linkage)
- 2-Oxo-2-phenylethyl
- N-butyl acetamide
Phenyl, butyl N/A (hypothesized from naming)
Thioxothiazolidinyl-acetamides (e.g., N-allyl-3-benzyl derivatives) Thiazolidinone (saturated thiazole) - Thioxo (C=S)
- Carboxamide
Allyl, benzyl, cyclopentyl [1]
Triazinoindole-acetamides (e.g., Compound 23–27) Triazino[5,6-b]indole - Thioether
- Cyanomethyl/phenoxy/bromo substituents
Bromo, phenoxy, methyl [2]
1,3,4-Oxadiazole-acetamides (e.g., 4a–4l) Oxadiazole - Thioether
- Bioisosteric oxadiazole
Substituted phenyl, benzothiazolyl [3]
Quinazolinone-sulfonamide hybrids (e.g., 5e–18) Quinazolinone + sulfonamide - Thioether
- Sulfonamide
Iodinated quinazolinone, substituted acetamide [7]
5-Arylidene-thioxothiazolidinones (e.g., 6a–o) Thioxothiazolidinone - Knoevenagel condensation-derived arylidene
- Thioacetamide
Phenyl, quinazolinyl [8]
Critical Differences :
  • Heterocyclic Core: The target compound’s thiazole ring is distinct from thiazolidinone (saturated, with a ketone) in or oxadiazole in .
  • Substituent Effects: The N-butyl group in the target compound may confer greater lipophilicity compared to smaller alkyl or aryl groups in analogs (e.g., cyclopentyl in or phenoxy in ). The 2-oxo-2-phenylethyl thioether is unique, differing from triazinoindole or quinazolinone moieties in other studies [2][7].

Pharmacological and Physicochemical Properties

Hypothesized Activity of Target Compound :
  • The thiazole core and phenyl group may promote π-π stacking with biological targets, while the thioether linkage could enhance redox activity. The N-butyl chain might improve bioavailability compared to shorter-chain analogs [1][3].
Analytical Data :
  • Thioxothiazolidinones: Characterized by IR (C=O at 1700–1750 cm⁻¹), ¹H NMR (thioxo proton at δ 4.2–4.5), and HR-MS [1].
  • Target Compound : Expected IR peaks include C=O (amide, ~1650 cm⁻¹) and C-S (thioether, ~650 cm⁻¹). ¹H NMR would show phenyl protons (δ 7.2–7.8) and butyl CH₂ groups (δ 0.9–1.5) [3][8].

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

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